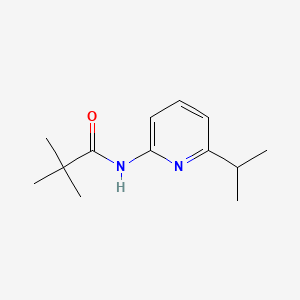

N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide

Description

N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide is a pyridine derivative featuring a pivalamide (2,2-dimethylpropionamide) group at the 2-position and an isopropyl substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2,2-dimethyl-N-(6-propan-2-ylpyridin-2-yl)propanamide |

InChI |

InChI=1S/C13H20N2O/c1-9(2)10-7-6-8-11(14-10)15-12(16)13(3,4)5/h6-9H,1-5H3,(H,14,15,16) |

InChI Key |

NSANXYGFQJGODI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediate

One classical approach involves converting 2,2-dimethylpropionic acid into its acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 6-isopropylpyridin-2-amine under controlled temperature conditions to yield the desired amide.

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | 2,2-Dimethylpropionic acid + SOCl2 | 2,2-Dimethylpropanoyl chloride |

| 2 | Acid chloride + 6-Isopropylpyridin-2-amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | This compound |

This method is efficient but requires careful handling of acid chlorides and moisture-sensitive conditions.

Direct Coupling Using Carbodiimide Reagents

An alternative is the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, often in the presence of additives like hydroxybenzotriazole to suppress side reactions.

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | 2,2-Dimethylpropionic acid + 6-Isopropylpyridin-2-amine + DCC + HOBt, solvent (e.g., DMF or dichloromethane), room temperature | This compound |

This method avoids the need for acid chloride formation and is widely used for amide synthesis in medicinal chemistry.

Curtius Rearrangement Approach

A more advanced synthetic method involves the Curtius rearrangement of an acyl azide intermediate derived from 2,2-dimethylpropionic acid. The rearrangement generates an isocyanate intermediate, which can be trapped by 6-isopropylpyridin-2-amine to form the amide.

- The acyl azide is prepared from the acid using diphenylphosphoryl azide (DPPA) and triethylamine.

- The rearrangement occurs upon heating, forming the isocyanate intermediate.

- The amine nucleophile reacts in situ to give the amide.

- This method can be performed in one pot, improving synthetic efficiency.

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | 2,2-Dimethylpropionic acid + DPPA + triethylamine, toluene, heat | Acyl azide intermediate |

| 2 | Thermal Curtius rearrangement + 6-Isopropylpyridin-2-amine | This compound |

This method was reported in related heterocyclic amide syntheses and offers an efficient route with good yields, though purification may require removal of phosphorous byproducts.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range | Notes |

|---|---|---|---|---|

| Acid Chloride Coupling | Straightforward, well-established | Requires handling acid chlorides, moisture sensitive | 70–90% | Requires strict anhydrous conditions |

| Carbodiimide Coupling | Mild conditions, no acid chloride needed | Possible urea byproduct formation, requires purification | 60–85% | Common in medicinal chemistry |

| Curtius Rearrangement | One-pot, efficient for complex amides | Requires azide handling, phosphorous salt impurities | 65–80% | Advanced method, may need careful purification |

Research Findings and Optimization Notes

- Steric Effects: The bulky 2,2-dimethylpropionyl group can reduce coupling efficiency; thus, reaction times and reagent equivalents may need optimization.

- Solvent Choice: Dichloromethane, tetrahydrofuran, or toluene are preferred solvents depending on the method; polar aprotic solvents improve carbodiimide coupling.

- Base Selection: Triethylamine or N,N-diisopropylethylamine are commonly used to neutralize acid byproducts.

- Purification: Column chromatography or recrystallization is necessary to remove side products, especially ureas or phosphorous salts.

- Scale-Up Considerations: The Curtius rearrangement method may be preferred for scale-up due to fewer purification steps despite the need for careful azide handling.

Chemical Reactions Analysis

Types of Reactions

N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or alcohols in the presence of a base like sodium hydride in an organic solvent.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted amides or esters.

Scientific Research Applications

N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis focuses on structural analogs, highlighting substituent variations, physicochemical properties, and applications.

Substituent Variations and Structural Features

Table 1: Key Structural Differences Among Analogs

| Compound Name | Substituents on Pyridine Ring | Molecular Formula | Molecular Weight | Key Applications/Properties | References |

|---|---|---|---|---|---|

| N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide | 6-isopropyl, 2-pivalamide | C₁₃H₂₀N₂O | 236.31 (theoretical) | Likely polymer nucleating agent, synthetic intermediate | [14, 15] |

| N-(6-Iodopyridin-2-yl)pivalamide | 6-iodo, 2-pivalamide | C₁₁H₁₃IN₂O | 332.14 | Intermediate in organic synthesis | [10] |

| N-[6-(2,2-Dimethylpropionylamino)-pyridin-2-yl]-2,2-dimethylpropionamide | 2,6-di-pivalamide | C₁₅H₂₃N₃O₂ | 277.36 | Building block for functional materials | [15] |

| N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide | 5-iodo, 6-methyl, 2-pivalamide | C₁₁H₁₅IN₂O | 318.15 | Pharmaceutical intermediate (NK-1 receptor antagonist synthesis) | [18, 19] |

| N-(4-Hydroxypyridin-3-yl)pivalamide | 4-hydroxy, 3-pivalamide | C₁₀H₁₄N₂O₂ | 194.23 | Organic synthesis intermediate | [16] |

| Irgaclear XT 386 (N-[3,5-bis-(2,2-dimethyl-propionylamino)-phenyl]-2,2-dimethylpropionamide) | Phenyl ring with 3,5-di-pivalamide groups | C₂₃H₃₄N₄O₃ | 426.54 | High-performance nucleating agent for polypropylene | [14] |

Key Observations:

- Positional Effects : The placement of substituents significantly impacts molecular conformation and functionality. For instance, iodinated analogs (e.g., 6-iodo or 5-iodo derivatives) are often intermediates in drug synthesis due to their reactivity in cross-coupling reactions .

- Steric Bulk : The pivalamide group introduces steric hindrance, influencing solubility and crystallinity. Di-pivalamide derivatives (e.g., the 2,6-di-pivalamide pyridine) exhibit enhanced thermal stability, making them suitable for polymer applications .

Physicochemical and Functional Comparisons

Thermal Stability and Crystallinity

- This compound : Likely exhibits moderate crystallinity due to the isopropyl group’s flexibility, contrasting with rigid di-pivalamide analogs like Irgaclear XT 386, which enhance polypropylene crystallization rates by 20–30% .

- N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide : The iodine atom and methyl group create a planar crystal structure stabilized by weak C–H⋯O and N–H⋯Br interactions, as seen in related dibromomethyl analogs .

Solubility and Reactivity

- Polarity: Hydroxyl-containing derivatives (e.g., N-(4-hydroxypyridin-3-yl)pivalamide) show higher solubility in polar solvents (e.g., methanol or DMSO) compared to halogenated analogs .

- Reactivity : Iodinated derivatives undergo Suzuki-Miyaura coupling, as demonstrated in the synthesis of NK-1 receptor antagonists .

Biological Activity

N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of amides and is characterized by its isopropyl-pyridine moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1), an enzyme implicated in the regulation of glucocorticoid metabolism. Inhibition of this enzyme can lead to beneficial effects in conditions such as obesity and diabetes by modulating insulin sensitivity and glucose metabolism .

1. Anti-diabetic Effects

The compound has been studied for its potential anti-diabetic properties. In vitro studies have shown that it can enhance insulin sensitivity and reduce hyperglycemia in diabetic models. For instance, a study demonstrated that administration of the compound led to significant reductions in blood glucose levels in diabetic rats .

2. Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis .

3. Potential in Cancer Therapy

Emerging research indicates that this compound may have applications in cancer therapy due to its ability to modulate pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate these effects fully.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Diabetes Management

In a controlled study involving diabetic rodents, this compound was administered over a four-week period. The results indicated a marked improvement in glucose tolerance tests and a significant decrease in body weight compared to control groups.

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory properties of the compound involved human macrophages exposed to lipopolysaccharides (LPS). Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.